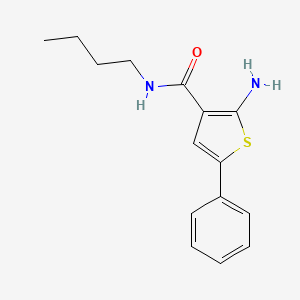
2-amino-N-butyl-5-phenylthiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-amino-N-butyl-5-phenylthiophene-3-carboxamide” is a chemical compound with the molecular formula C15H18N2OS . Its molecular weight is 274.38 . It is stored in a dark place, under an inert atmosphere, at 2-8°C .
Molecular Structure Analysis
The molecular structure of “2-amino-N-butyl-5-phenylthiophene-3-carboxamide” is represented by the formula C15H18N2OS . The structure of amines, which this compound is a part of, can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC .Physical And Chemical Properties Analysis
The compound “2-amino-N-butyl-5-phenylthiophene-3-carboxamide” has a molecular weight of 274.38 . It is stored in a dark place, under an inert atmosphere, at 2-8°C . The boiling point is not specified .Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Radiosensitizers and Cytotoxins
Nitrothiophene derivatives, similar in structure to 2-amino-N-butyl-5-phenylthiophene-3-carboxamide, have been synthesized and evaluated for their potential as radiosensitizers and selective cytotoxins in hypoxic mammalian cells (Threadgill et al., 1991).
Anticonvulsant Activity
Schiff bases of 2-aminothiophenes have been synthesized and shown to have anticonvulsant properties, which is relevant for compounds structurally related to 2-amino-N-butyl-5-phenylthiophene-3-carboxamide (Kunda et al., 2013).
Photoluminescent Materials
The electrooxidation of a compound similar to 2-amino-N-butyl-5-phenylthiophene-3-carboxamide resulted in the formation of new classes of photoluminescent materials (Ekinci et al., 2000).
Antimicrobial Activity
Derivatives of 2-aminothiophenes, which include compounds similar to 2-amino-N-butyl-5-phenylthiophene-3-carboxamide, have shown significant antimicrobial properties (Prasad et al., 2017).
Dyeing Polyester Fibers
Arylazothiazole derivatives containing selenium and structurally related to 2-aminothiophenes have been synthesized and applied in dyeing polyester fabrics, displaying antimicrobial and antitumor activities (Khalifa et al., 2015).
Potential Antipsychotic Agents
Heterocyclic carboxamides, structurally akin to 2-amino-N-butyl-5-phenylthiophene-3-carboxamide, have been studied for their potential as antipsychotic agents, showing promising results in in vivo models (Norman et al., 1996).
Synthesis and Analysis
- Azomethine Derivatives Synthesis: Azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide have been synthesized, predicting cytostatic, antitubercular, and anti-inflammatory activities, which could be relevant for the study of 2-amino-N-butyl-5-phenylthiophene-3-carboxamide (Chiriapkin et al., 2021).
Other Applications
Functionalized Amino Acid Derivatives
The synthesis of functionalized amino acid derivatives, including those similar to 2-amino-N-butyl-5-phenylthiophene-3-carboxamide, has been explored for designing anticancer agents (Kumar et al., 2009).
Photophysical Properties
The synthesis and investigation of photophysical properties of 2-amino-3-carboxamide-1,1′-biaryls and related compounds have shown potential in luminescence applications, relevant for studies involving 2-amino-N-butyl-5-phenylthiophene-3-carboxamide (Novanna et al., 2020).
Safety and Hazards
Propiedades
IUPAC Name |
2-amino-N-butyl-5-phenylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c1-2-3-9-17-15(18)12-10-13(19-14(12)16)11-7-5-4-6-8-11/h4-8,10H,2-3,9,16H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWWMJRJCSZMXHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=C(SC(=C1)C2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-butyl-5-phenylthiophene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2462387.png)
![3-[(Methoxycarbonyl)oxy]-2-methylidenebutanenitrile](/img/structure/B2462388.png)

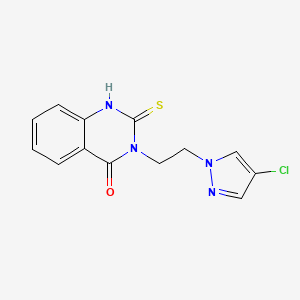
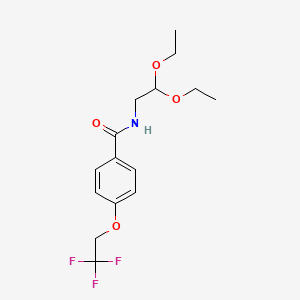
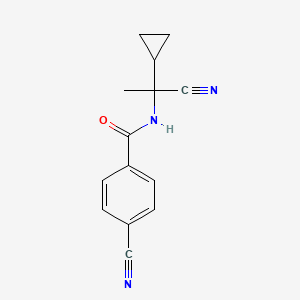
![Ethyl 2-[2-[2-(3,5-dimethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2462400.png)
![Boronic acid, [3-cyano-4-(2,2,2-trifluoroethoxy)phenyl]-](/img/structure/B2462401.png)
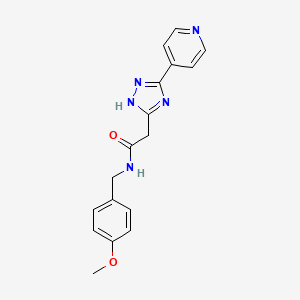
![3-Cyclopropyl-5-[4-(6-cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-1,2,4-thiadiazole](/img/structure/B2462403.png)
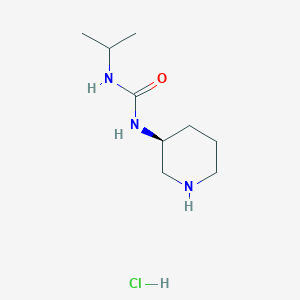

![N-(3-methoxyphenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2462408.png)
![4-Oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic acid](/img/structure/B2462409.png)